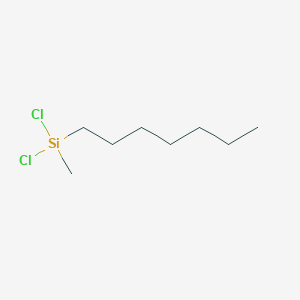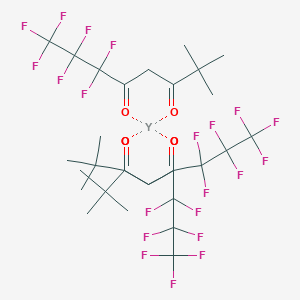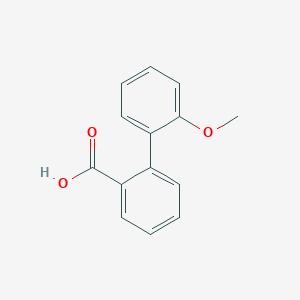![molecular formula C18H18O7 B097670 [(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate CAS No. 17550-38-8](/img/structure/B97670.png)
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
Vue d'ensemble
Description
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate is a naturally occurring cyclohexane epoxide, belonging to a small family of heavily oxygenated cyclohexane derivatives. It has attracted significant attention from natural product and synthetic chemists due to its unusual structure, biogenesis, and biological activity . This compound exhibits interesting biological properties, including tumor-inhibitory, antileukemic, and antibiotic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: [(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate can be synthesized through various methods. One common approach involves the oxidation of alkenes with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid . The mechanism involves the addition of an oxygen atom to an alkene, resulting in the formation of an epoxide ring . Another method involves the use of cyclohexadiene-trans-diols as starting materials, followed by regio- and stereoselective epoxidation .
Industrial Production Methods: Industrial production of senepoxide typically involves the catalytic oxidation of ethylene by air, resulting in the formation of ethylene oxide, which can then be further processed to obtain senepoxide .
Analyse Des Réactions Chimiques
Types of Reactions: [(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form other epoxide derivatives.
Reduction: Reduction reactions can convert senepoxide into different cyclohexane derivatives.
Substitution: this compound can undergo substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., MCPBA, peroxyacetic acid) are commonly used for oxidation reactions.
Reduction: Reductive rearrangement using trimethyl phosphite in benzene is a common method.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of other epoxide derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted epoxides.
Applications De Recherche Scientifique
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other cyclohexane epoxides and derivatives.
Medicine: Potential use in cancer treatment due to its tumor-inhibitory properties.
Industry: Used in the production of various chemical compounds and materials.
Mécanisme D'action
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate is part of a family of cyclohexane epoxides, which includes compounds such as crotepoxide, boesenoxide, and pipoxide acetate . Compared to these compounds, senepoxide is unique due to its specific biological activities and structural features. For example, crotepoxide and boesenoxide also exhibit tumor-inhibitory activity, but senepoxide has shown distinct antileukemic and antibiotic properties .
Comparaison Avec Des Composés Similaires
- Crotepoxide
- Boesenoxide
- Pipoxide acetate
- β-[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
- Tingtanoxide
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate’s unique combination of biological activities and structural features makes it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
17550-38-8 |
|---|---|
Formule moléculaire |
C18H18O7 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C18H18O7/c1-11(19)23-14-8-9-15-18(25-15,16(14)24-12(2)20)10-22-17(21)13-6-4-3-5-7-13/h3-9,14-16H,10H2,1-2H3/t14-,15+,16+,18+/m1/s1 |
Clé InChI |
WJYFLYDUGXWVMP-CVYDXHPNSA-N |
SMILES |
CC(=O)OC1C=CC2C(C1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3 |
SMILES isomérique |
CC(=O)O[C@@H]1C=C[C@H]2[C@@]([C@H]1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)OC1C=CC2C(C1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)



